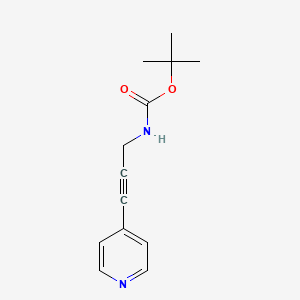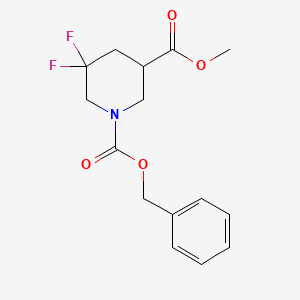
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Vue d'ensemble
Description
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 1356338-60-7 . It has a molecular weight of 313.3 and its IUPAC name is 1-benzyl 3-methyl 5,5-difluoro-1,3-piperidinedicarboxylate . It is shipped at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is 1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a liquid at room temperature . It has a molecular weight of 313.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Benzylation of Alcohols : A study by Poon and Dudley (2006) describes a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming, showcasing methods that could potentially be applicable to or influenced by compounds like 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (Poon & Dudley, 2006).
Functionalized Difluoropiperidines : Moens et al. (2012) developed a strategy toward the synthesis of functionalized 5,5-difluoropiperidines, which are considered valuable building blocks in medicinal chemistry. This research might indicate the utility of difluorinated piperidines, including derivatives like the one , in synthesizing biologically active compounds (Moens et al., 2012).
Electrocatalytic Carboxylation : A study by Niu et al. (2009) on the electrocarboxylation of benzyl chloride in an ionic liquid suggests potential methodologies for functional group transformations that might be applicable to or influenced by the structural features of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (Niu et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPDYUGXFQEOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





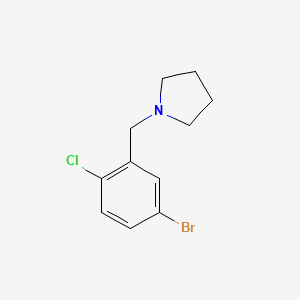
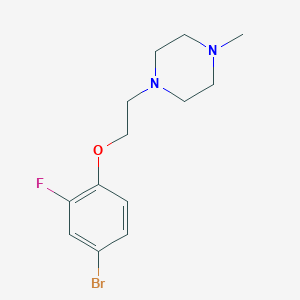
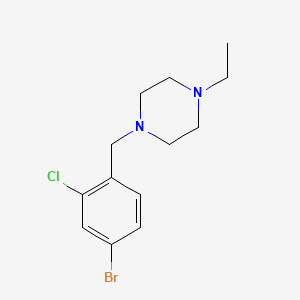
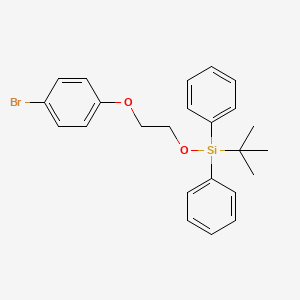


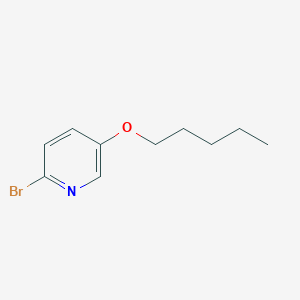
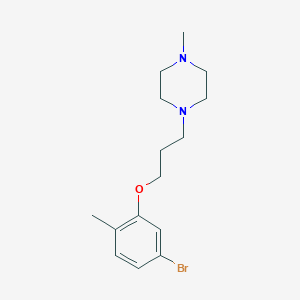

![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)
